molecular formula C24H16F2N4O3 B2603007 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901229-66-1

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Katalognummer: B2603007
CAS-Nummer: 901229-66-1
Molekulargewicht: 446.414
InChI-Schlüssel: CAJMJTWODBKEDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, difluoro substituents, and a nitrophenyl group. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxybenzaldehyde with 3-nitrobenzoyl chloride in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 6,8-difluoro-1H-pyrazole under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of pyrazoloquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline have been tested for their efficacy against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells. The results demonstrated promising cytotoxicity, suggesting that these compounds could serve as lead candidates for further drug development aimed at treating these malignancies .

Mechanism of Action
The mechanism by which pyrazoloquinolines exert their anticancer effects often involves the induction of apoptosis in cancer cells. This is facilitated through the modulation of various signaling pathways associated with cell survival and proliferation. Notably, compounds in this category have shown to inhibit key enzymes involved in cancer progression, thereby disrupting tumor growth .

Synthetic Methodologies

Green Chemistry Approaches
The synthesis of this compound can be achieved through various methods that align with green chemistry principles. High-pressure Q-tube reactor techniques have been employed to enhance reaction efficiency and yield while minimizing waste. These methods utilize ammonium acetate-mediated cyclocondensation reactions, showcasing high atom economy and broad substrate applicability .

Antimicrobial Properties
In addition to anticancer activity, pyrazoloquinolines have exhibited antimicrobial properties. Studies suggest that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for the development of new antibiotics. The structural features of this compound may contribute to its ability to penetrate bacterial cell walls or interfere with essential metabolic pathways .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assessment Evaluated against A549, MCF-7, HCT-116; showed significant inhibition rates .
Synthesis Efficiency Utilized high-pressure techniques; resulted in improved yields and reduced reaction times .
Antimicrobial Testing Demonstrated effectiveness against specific bacterial strains; potential for antibiotic development .

Wirkmechanismus

The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler heterocyclic compound with a wide range of biological activities.

    Pyrazoloquinoline: A related compound with similar structural features but different substituents.

    Fluoroquinolones: A class of antibiotics with a quinoline core structure and fluorine substituents.

Uniqueness

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethoxy and nitrophenyl groups, along with difluoro substituents, enhances its potential as a versatile bioactive molecule with diverse applications in medicinal chemistry and drug development.

Biologische Aktivität

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the class of pyrazoloquinolines, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anti-inflammatory and anti-cancer properties, as well as the mechanisms underlying these effects.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazolo[4,3-c]quinoline core substituted with ethoxy and nitro groups. Its molecular formula is C17H15F2N3O2, and it possesses notable physicochemical properties that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives. Specifically, compounds similar to this compound have shown potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory pathways .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism
2a0.39iNOS Inhibition
2mNot specifiedCOX-2 Inhibition

Anticancer Activity

The anticancer potential of this compound has also been investigated. Pyrazolo[4,3-c]quinolines exhibit cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The cytotoxicity is often evaluated using the MTT assay, which measures cell viability post-treatment with the compound.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness
A549Not specifiedModerate
MCF-7Not specifiedHigh
HCT-116Not specifiedVariable

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinolines. Substituents on the phenyl rings significantly influence both anti-inflammatory and anticancer activities. For instance, para-substituted compounds tend to exhibit better inhibitory effects compared to ortho or meta substitutions. This insight is vital for future drug design efforts aimed at enhancing efficacy while minimizing toxicity .

Case Studies

Several case studies have demonstrated the therapeutic potential of pyrazolo[4,3-c]quinolines:

  • Inhibition of NO Production : In one study, a series of derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. The most potent compounds exhibited IC50 values comparable to established anti-inflammatory drugs.
  • Cytotoxicity against Cancer Cells : Another study evaluated the cytotoxic effects on multiple cancer cell lines using MTT assays. Results indicated that certain derivatives caused significant cell death in MCF-7 cells while showing moderate effects on A549 cells.

Eigenschaften

IUPAC Name

3-(4-ethoxyphenyl)-6,8-difluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4O3/c1-2-33-18-8-6-14(7-9-18)22-20-13-27-23-19(10-15(25)11-21(23)26)24(20)29(28-22)16-4-3-5-17(12-16)30(31)32/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJMJTWODBKEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.